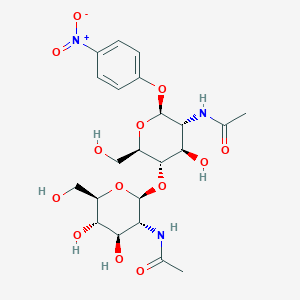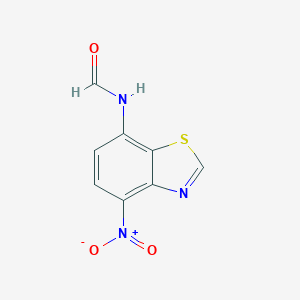
N-formyl 4-nitro-7-aminobenzthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-formyl 4-nitro-7-aminobenzthiazole (FNABT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of benzothiazole and has been synthesized using various methods.
作用機序
The mechanism of action of N-formyl 4-nitro-7-aminobenzthiazole is not fully understood. However, it is believed to inhibit the activity of PKC and tyrosine kinase by binding to their active sites. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. Additionally, N-formyl 4-nitro-7-aminobenzthiazole may induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
生化学的および生理学的効果
N-formyl 4-nitro-7-aminobenzthiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC and tyrosine kinase, which are involved in cellular processes such as cell growth, differentiation, and apoptosis. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-formyl 4-nitro-7-aminobenzthiazole has also been investigated for its potential use as a fluorescent probe for imaging and detection of certain biomolecules.
実験室実験の利点と制限
N-formyl 4-nitro-7-aminobenzthiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the activity of PKC and tyrosine kinase. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, there are also limitations to using N-formyl 4-nitro-7-aminobenzthiazole in lab experiments. Its mechanism of action is not fully understood, and its effects on non-cancerous cells are not well studied. Additionally, the purity and yield of N-formyl 4-nitro-7-aminobenzthiazole can be affected by various factors, including reaction conditions and solvents.
将来の方向性
There are several future directions for research on N-formyl 4-nitro-7-aminobenzthiazole. One potential direction is to investigate its effects on non-cancerous cells and its potential toxicity. Additionally, the use of N-formyl 4-nitro-7-aminobenzthiazole as a fluorescent probe for imaging and detection of biomolecules could be further explored. Furthermore, the development of more efficient synthesis methods and the optimization of reaction conditions could improve the yield and purity of N-formyl 4-nitro-7-aminobenzthiazole. Finally, the potential use of N-formyl 4-nitro-7-aminobenzthiazole as a therapeutic agent for the treatment of cancer and other diseases could be investigated further.
Conclusion:
In conclusion, N-formyl 4-nitro-7-aminobenzthiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It has been shown to inhibit the activity of PKC and tyrosine kinase, inhibit the growth of cancer cells, and act as a fluorescent probe for imaging and detection of biomolecules. However, its mechanism of action is not fully understood, and its effects on non-cancerous cells are not well studied. Further research is needed to fully understand the potential applications and limitations of N-formyl 4-nitro-7-aminobenzthiazole in biomedical research.
合成法
N-formyl 4-nitro-7-aminobenzthiazole can be synthesized using various methods, including the reaction of 4-nitro-7-aminobenzthiazole with formic acid, acetic anhydride, and acetic acid. Another method involves the reaction of 4-nitro-7-chlorobenzthiazole with formamide and formic acid. The yield and purity of N-formyl 4-nitro-7-aminobenzthiazole can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
N-formyl 4-nitro-7-aminobenzthiazole has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of certain enzymes, including protein kinase C (PKC) and tyrosine kinase. These enzymes are involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-formyl 4-nitro-7-aminobenzthiazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been investigated for its potential use as a fluorescent probe for imaging and detection of certain biomolecules.
特性
CAS番号 |
107586-82-3 |
|---|---|
製品名 |
N-formyl 4-nitro-7-aminobenzthiazole |
分子式 |
C8H5N3O3S |
分子量 |
223.21 g/mol |
IUPAC名 |
N-(4-nitro-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C8H5N3O3S/c12-3-9-5-1-2-6(11(13)14)7-8(5)15-4-10-7/h1-4H,(H,9,12) |
InChIキー |
UJLPDAVSLARBOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
同義語 |
Formamide,N-(4-nitro-7-benzothiazolyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




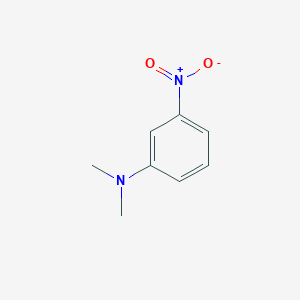
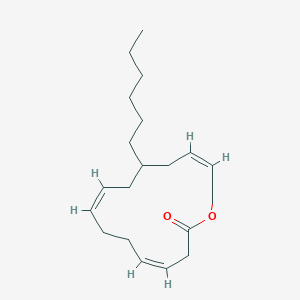
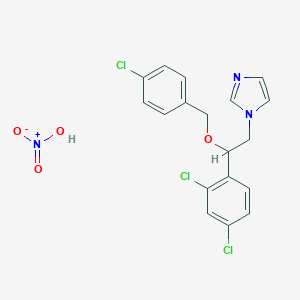
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)
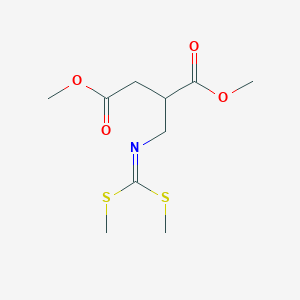
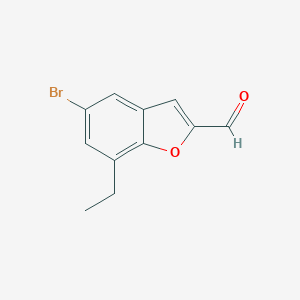
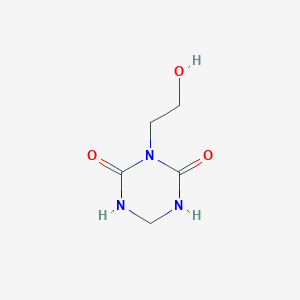
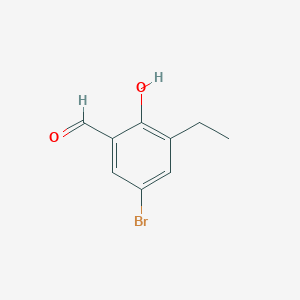
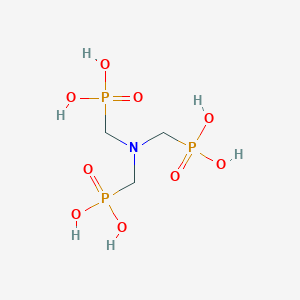
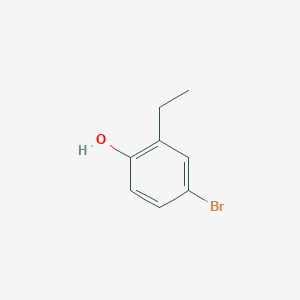
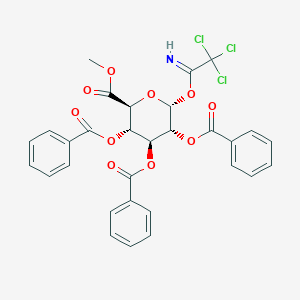
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
